Cas no 887576-74-1 (2-phenylimidazo[1,2-a]pyridin-6-amine)
![2-phenylimidazo[1,2-a]pyridin-6-amine structure](https://ja.kuujia.com/scimg/cas/887576-74-1x500.png)
2-phenylimidazo[1,2-a]pyridin-6-amine 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyridin-6-amine, 2-phenyl-
- 2-Phenylimidazo[1,2-a]pyridin-6-amine
- 6-amino-2-phenylimidazo[1,2-a]pyridine
- 2-phenylimidazo[1,2-a]pyridin-6-amine
-
- MDL: MFCD05863414
- インチ: 1S/C13H11N3/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H,14H2
- InChIKey: PHDDXHPPDILYKP-UHFFFAOYSA-N
- SMILES: C12=NC(C3=CC=CC=C3)=CN1C=C(N)C=C2
2-phenylimidazo[1,2-a]pyridin-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18420-1G |
2-phenylimidazo[1,2-a]pyridin-6-amine |
887576-74-1 | 95% | 1g |
¥ 2,626.00 | 2023-04-13 | |
Enamine | EN300-209375-2.5g |
2-phenylimidazo[1,2-a]pyridin-6-amine |
887576-74-1 | 2.5g |
$1202.0 | 2023-09-16 | ||
Ambeed | A1069123-5g |
2-Phenylimidazo[1,2-a]pyridin-6-amine |
887576-74-1 | 95% | 5g |
$1239.0 | 2023-03-10 | |
Enamine | EN300-209375-0.1g |
2-phenylimidazo[1,2-a]pyridin-6-amine |
887576-74-1 | 0.1g |
$202.0 | 2023-09-16 | ||
Enamine | EN300-209375-0.25g |
2-phenylimidazo[1,2-a]pyridin-6-amine |
887576-74-1 | 0.25g |
$289.0 | 2023-09-16 | ||
Enamine | EN300-209375-0.05g |
2-phenylimidazo[1,2-a]pyridin-6-amine |
887576-74-1 | 0.05g |
$135.0 | 2023-09-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355139-1g |
2-Phenylimidazo[1,2-a]pyridin-6-amine |
887576-74-1 | 95% | 1g |
¥3438.00 | 2024-04-26 | |
Enamine | EN300-209375-0.5g |
2-phenylimidazo[1,2-a]pyridin-6-amine |
887576-74-1 | 0.5g |
$480.0 | 2023-09-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355139-5g |
2-Phenylimidazo[1,2-a]pyridin-6-amine |
887576-74-1 | 95% | 5g |
¥12883.00 | 2024-04-26 | |
Enamine | EN300-209375-1g |
2-phenylimidazo[1,2-a]pyridin-6-amine |
887576-74-1 | 1g |
$614.0 | 2023-09-16 |
2-phenylimidazo[1,2-a]pyridin-6-amine 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
2-phenylimidazo[1,2-a]pyridin-6-amineに関する追加情報
Recent Advances in the Study of 2-phenylimidazo[1,2-a]pyridin-6-amine (CAS: 887576-74-1) in Chemical Biology and Pharmaceutical Research
The compound 2-phenylimidazo[1,2-a]pyridin-6-amine (CAS: 887576-74-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, characterized by an imidazopyridine core with a phenyl substituent and an amine functional group, has been the subject of numerous studies aimed at exploring its biological activities and pharmacological potential. Recent literature highlights its role as a versatile pharmacophore, capable of interacting with various biological targets, including kinases, G-protein-coupled receptors (GPCRs), and ion channels.
A 2023 study published in the Journal of Medicinal Chemistry investigated the kinase inhibitory properties of 2-phenylimidazo[1,2-a]pyridin-6-amine derivatives, revealing potent activity against several cancer-related kinases, such as EGFR and BRAF. The researchers employed structure-activity relationship (SAR) analysis to optimize the compound's selectivity and potency, leading to the identification of novel analogs with improved pharmacokinetic profiles. Molecular docking studies further elucidated the binding interactions between the compound and the ATP-binding sites of target kinases, providing valuable insights for future drug design.
In addition to its kinase inhibitory effects, 2-phenylimidazo[1,2-a]pyridin-6-amine has shown promise as a modulator of GPCRs. A recent preprint on bioRxiv reported its activity as a partial agonist of the 5-HT2A receptor, suggesting potential applications in neuropsychiatric disorders. The study utilized in vitro assays and computational modeling to demonstrate the compound's ability to stabilize specific receptor conformations, which may underlie its functional selectivity. These findings open new avenues for the development of targeted therapies for conditions such as depression and schizophrenia.
The synthetic accessibility of 2-phenylimidazo[1,2-a]pyridin-6-amine has also been a focus of recent research. A 2024 publication in Organic Letters described a novel, one-pot synthesis method that significantly improves yield and reduces byproduct formation compared to traditional approaches. This methodological advancement is expected to facilitate the large-scale production of the compound and its derivatives, accelerating their translation into preclinical and clinical studies.
Despite these promising developments, challenges remain in the optimization of 2-phenylimidazo[1,2-a]pyridin-6-amine-based therapeutics. Issues such as metabolic stability, blood-brain barrier penetration, and off-target effects require further investigation. Ongoing research efforts are addressing these limitations through medicinal chemistry strategies, including prodrug approaches and formulation optimization. The compound's unique structural features continue to make it a valuable template for the discovery of new chemical entities with diverse biological activities.
In conclusion, 2-phenylimidazo[1,2-a]pyridin-6-amine (CAS: 887576-74-1) represents a promising scaffold in drug discovery, with demonstrated activity across multiple target classes. The recent surge in publications related to this compound underscores its potential as a starting point for the development of novel therapeutics. Future research directions may include the exploration of its applications in immuno-oncology, infectious diseases, and neurodegenerative disorders, as well as the development of more efficient synthetic routes and formulation strategies.
887576-74-1 (2-phenylimidazo[1,2-a]pyridin-6-amine) Related Products
- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)
- 862874-68-8(3-chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline)
- 548772-41-4((5-Chlorothiophen-2-yl)methanamine hydrochloride)
- 316358-50-6(4,4,7,8-Tetramethyl-4,5-dihydro-1H-1,2dithiolo-3,4-cquinoline-1-thione)
- 2137804-43-2(1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)
- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)
- 1418112-83-0(3-Methylazetidine-1-sulfonamide)
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)
- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)
